![molecular formula C17H13IN8O2S2 B5559196 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Description
This compound belongs to a class of heterocyclic compounds that incorporate multiple ring systems, including triazole, oxadiazole, and thiophene units. These structures are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step reactions, starting from simpler heterocyclic precursors. For example, the synthesis of related compounds often begins with the formation of carbohydrazide derivatives, followed by cyclization and functional group transformations to introduce the oxadiazole, triazole, and thiophene units.
Molecular Structure Analysis
The molecular structure of this compound includes several heterocyclic rings that contribute to its chemical properties and potential biological activities. The presence of the oxadiazole and triazole rings is notable for their involvement in hydrogen bonding and molecular interactions, while the thiophene unit may contribute to the compound's electronic properties.
Chemical Reactions and Properties
Compounds containing 1,2,4-triazole and 1,3,4-oxadiazole rings are known to undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions can be exploited to further modify the compound or to introduce additional functional groups.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are influenced by their molecular structure. For example, the presence of multiple ring systems and heteroatoms can affect the compound's solubility in different solvents and its crystalline form.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The amino, thioether, and halogen groups in this compound can participate in various chemical reactions, affecting its chemical stability and reactivity.
References for further reading on related compounds and their properties include:
- Synthesis and antimicrobial activities of some new triazolothiadiazoles bearing 4-methylthiobenzyl moiety (D. J. Prasad et al., 2009).
- Synthesis of some substituted 1,3,4-oxadiazoles, thiadiazoles and 1,2,4-triazoles (S. R. Mohamed, 2009).
- Cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives and their pharmacological properties (A. Maliszewska-Guz et al., 2005).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies have synthesized azole derivatives, including triazoles, oxadiazoles, and thiadiazoles, from different carbohydrazides. These compounds have been characterized by various spectroscopic methods and tested for their antimicrobial activities against a range of microorganisms. For example, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities, showing activity against tested microorganisms (Başoğlu et al., 2013). Similar research by Tiperciuc et al. (2012) synthesized new 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives from 2-aryl-4-methylthiazol-5-carbohydrazides and isonicotinic acid hydrazide, with some showing good antibacterial activity (Tiperciuc et al., 2012).
Antioxidant and Antitumor Activities
Compounds synthesized from carbohydrazide precursors have also shown promising antioxidant and antitumor activities. For instance, El Sadek et al. (2014) investigated the antioxidant and antitumor activities of new aromatic C-nucleosides containing 1,3,4-oxadiazole units, finding significant activity in some compounds (El Sadek et al., 2014).
properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-iodo-2-methylsulfanylthiophen-3-yl)methylideneamino]-5-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN8O2S2/c1-29-17-10(7-11(18)30-17)8-20-22-16(27)12-13(9-5-3-2-4-6-9)26(25-21-12)15-14(19)23-28-24-15/h2-8H,1H3,(H2,19,23)(H,22,27)/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDXPQIMPHAEKG-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(S1)I)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=C(S1)I)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[5-iodo-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide |
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